molecular formula C18H23NO6 B1140902 Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside CAS No. 65947-37-7

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

Cat. No.: B1140902
CAS No.: 65947-37-7
M. Wt: 349.4 g/mol
InChI Key: RZNDVHTWHYQMRO-UHFFFAOYSA-N
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Description

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a versatile compound with significant applications in the biomedical industry. It is primarily used for synthesizing glycopeptides and glycoproteins, which are essential in various biological processes and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops ensure high purity and quality of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions include various glycosylated derivatives, which are useful in further synthetic applications .

Scientific Research Applications

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block for synthesizing complex carbohydrates.

    Biology: For studying glycosylation processes.

    Medicine: In the development of therapeutic glycopeptides and glycoproteins.

    Industry: For producing high-purity glycosylated compounds used in pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Used in carbohydrate chemistry and glycosylation studies.

    Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside: Utilized in glycosylation research.

Uniqueness

Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is unique due to its specific structure, which allows it to be an effective glycosyl donor. This makes it particularly valuable in the synthesis of glycopeptides and glycoproteins, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNDVHTWHYQMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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